2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide is a complex organic compound featuring multiple functional groups, including pyridine rings and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the pyridine rings.
Scientific Research Applications
2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyridine derivatives: These compounds share the methylsulfanyl and pyridine functional groups.
N-propylpyridine-3-carboxamide derivatives: These compounds have similar amide and pyridine structures.
Properties
IUPAC Name |
2-methylsulfanyl-N-[3-[(2-methylsulfanylpyridine-3-carbonyl)-propylamino]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-4-14-27(23(29)19-11-7-13-25-22(19)31-3)17-9-5-8-16(15-17)26-20(28)18-10-6-12-24-21(18)30-2/h5-13,15H,4,14H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPHRQPMOOGGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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